molecular formula C11H9FN2O3 B12896712 3-Isoxazolecarboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester CAS No. 24833-15-6

3-Isoxazolecarboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester

Cat. No.: B12896712
CAS No.: 24833-15-6
M. Wt: 236.20 g/mol
InChI Key: WEZOJBKFKOHPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isoxazolecarboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester is a chemical compound with a complex structure that includes an isoxazole ring, a carboxylic acid group, and a fluorinated pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoxazolecarboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester typically involves the esterification of 3-Isoxazolecarboxylic acid, 5-methyl- with (5-fluoro-3-pyridinyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Isoxazolecarboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Isoxazolecarboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isoxazolecarboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester involves its interaction with specific molecular targets. The fluorinated pyridine moiety can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The isoxazole ring may also contribute to the compound’s stability and reactivity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isoxazolecarboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester is unique due to the presence of the fluorinated pyridine moiety, which can significantly influence its chemical and biological properties. This structural feature can enhance the compound’s binding affinity and specificity towards certain molecular targets, making it a valuable tool in medicinal chemistry and biological research.

Properties

CAS No.

24833-15-6

Molecular Formula

C11H9FN2O3

Molecular Weight

236.20 g/mol

IUPAC Name

(5-fluoropyridin-3-yl)methyl 5-methyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H9FN2O3/c1-7-2-10(14-17-7)11(15)16-6-8-3-9(12)5-13-4-8/h2-5H,6H2,1H3

InChI Key

WEZOJBKFKOHPLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)OCC2=CC(=CN=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.